molecular formula C17H21N5O3S2 B3007894 N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-71-2

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B3007894
CAS No.: 868225-71-2
M. Wt: 407.51
InChI Key: HELZHLYMYXJQNF-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of Similar Compounds

Compounds with complex structures, including those with amino, thio, and carboxamide groups, often have diverse applications in scientific research. These can range from their use in the study of enzyme inhibitors to their role in developing therapeutic agents for various diseases.

  • Enzyme Inhibition Studies : Compounds with specific structural features are often investigated for their potential as enzyme inhibitors. For example, amino methyl cyclohexane carboxylic acid has been studied for its inhibitory effects on plasminogen activation, highlighting its potential in antifibrinolytic therapy and its effectiveness in stopping bleeding caused by fibrinolysis (Andersson et al., 2009).

  • Metabolic Pathway Elucidation : Understanding how specific compounds are metabolized in the human body can provide insights into their potential therapeutic uses and toxicity profiles. For example, the metabolism of captan fungicide in humans yields biomarkers that have been evaluated for occupational exposure, highlighting the importance of metabolic studies in assessing exposure and potential health effects (Krieger & Thongsinthusak, 1993).

  • Drug Discovery and Development : The structural characteristics of compounds can inform their potential use in drug discovery. For instance, the study of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide reveals its role as a potent partial agonist at the γ-aminobutyric acid type A receptor complex, indicating its relevance in developing treatments for neurological disorders (Shaffer et al., 2008).

  • Toxicology and Safety Assessment : Investigating the toxicological profiles of chemical compounds is crucial for determining their safety for human use. The metabolism and hemoglobin adduct formation study of acrylamide in humans, for instance, offers valuable data on its metabolism and potential health impacts, serving as a basis for assessing the safety of similar compounds (Fennell et al., 2005).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves the compound interacting with a specific target, such as a protein, in the body .

Safety and Hazards

This involves studying the toxicity of the compound and identifying any potential hazards associated with its use. It includes determining the compound’s safety profile and any precautions that need to be taken while handling it .

Properties

IUPAC Name

N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZHLYMYXJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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